molecular formula C9H11NO2 B13830616 Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)

Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)

Cat. No.: B13830616
M. Wt: 165.19 g/mol
InChI Key: CBRCYKCGVGLTIP-UHFFFAOYSA-N
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Description

Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) is a chemical compound with the molecular formula C9H11NO2. It is a derivative of formamide, where the formamide group is attached to a phenyl ring substituted with a hydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) typically involves the reaction of 3-(1-hydroxyethyl)aniline with formic acid or its derivatives. One common method is the N-formylation of 3-(1-hydroxyethyl)aniline using formic acid under solvent-free conditions. This reaction is often catalyzed by solid acid catalysts such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide derivative in good yields .

Industrial Production Methods

Industrial production of formamide derivatives generally involves the carbonylation of ammonia or the aminolysis of esters. For Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI), the process may include the reaction of 3-(1-hydroxyethyl)aniline with formic acid or formic acid derivatives under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted phenyl derivatives.

Scientific Research Applications

Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the formamide group can participate in various chemical reactions. These interactions can affect enzyme activity, protein structure, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-[3-(1-hydroxyethyl)phenyl]formamide

InChI

InChI=1S/C9H11NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-7,12H,1H3,(H,10,11)

InChI Key

CBRCYKCGVGLTIP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)NC=O)O

Origin of Product

United States

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